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molecular formula C11H13NO4S B8277861 4-(Dimethylaminosulfonyl)benzoylacetaldehyde

4-(Dimethylaminosulfonyl)benzoylacetaldehyde

Cat. No. B8277861
M. Wt: 255.29 g/mol
InChI Key: ZZIIUOALILJDIW-UHFFFAOYSA-N
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Patent
US04101661

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:18])S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.C[O-].[Na+].C([O:24][CH2:25][CH3:26])=O.C(C1C=CC(S([N:39]([CH3:41])C)(=O)=O)=CC=1)(=O)C.[O:42]1[CH2:46][CH2:45][CH2:44][CH2:43]1>O>[C:18]([CH2:26][C:25]([NH2:39])=[O:24])#[N:3].[O:42]=[C:46]1[NH:39][CH:41]=[CH:43][CH:44]=[C:45]1[C:2]#[N:3] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1)C
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=C1C(C#N)=CC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04101661

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:18])S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.C[O-].[Na+].C([O:24][CH2:25][CH3:26])=O.C(C1C=CC(S([N:39]([CH3:41])C)(=O)=O)=CC=1)(=O)C.[O:42]1[CH2:46][CH2:45][CH2:44][CH2:43]1>O>[C:18]([CH2:26][C:25]([NH2:39])=[O:24])#[N:3].[O:42]=[C:46]1[NH:39][CH:41]=[CH:43][CH:44]=[C:45]1[C:2]#[N:3] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1)C
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=C1C(C#N)=CC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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